molecular formula C6H6F2N2O2 B13299385 2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid

2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid

Cat. No.: B13299385
M. Wt: 176.12 g/mol
InChI Key: CGHCJHBMRYMFTM-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid (CAS 1701992-54-2) is a fluorinated pyrazole derivative of interest in chemical and pharmaceutical research. This compound features the pyrazole heterocycle, a common motif in medicinal chemistry, functionalized with a difluoroacetic acid group. The molecular formula is C6H6F2N2O2, and it has a molecular weight of 176.12 g/mol . As a building block in organic synthesis, this acid can be utilized in coupling reactions to create more complex molecules, including amides. Its structural features make it a valuable scaffold for developing novel compounds for various research applications . The presence of two fluorine atoms on the alpha-carbon of the acetic acid chain can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in agrochemical and pharmaceutical discovery . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can access batch-specific information and analytical data to ensure product quality and suitability for their experimental work.

Properties

Molecular Formula

C6H6F2N2O2

Molecular Weight

176.12 g/mol

IUPAC Name

2,2-difluoro-2-(1-methylpyrazol-3-yl)acetic acid

InChI

InChI=1S/C6H6F2N2O2/c1-10-3-2-4(9-10)6(7,8)5(11)12/h2-3H,1H3,(H,11,12)

InChI Key

CGHCJHBMRYMFTM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(C(=O)O)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid typically involves the reaction of 1-methyl-1H-pyrazole with difluoroacetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include hydrazine derivatives and acetylenic ketones, which form pyrazoles through condensation and cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The difluoroacetic acid moiety can participate in substitution reactions, where the fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroacetic acid derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Scientific Research Applications

Potential Scientific Research Applications

Given its unique chemical structure, 2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid may have applications in the following areas:

  • ** взаимодействия с биологическими мишенями** The presence of a pyrazole ring suggests potential interactions with biological targets such as enzymes and receptors. The difluoroacetic acid moiety may enhance the compound’s binding affinity and stability, contributing to its biological activity.
  • Pharmaceutical Research: This compound could be a valuable building block in synthesizing novel pharmaceutical agents. The introduction of fluorine atoms often enhances the metabolic stability and bioavailability of drug candidates. Pyrazole derivatives are known to possess a wide range of biological activities, making them attractive scaffolds in drug discovery.
  • Agrochemical Research: Similar to its potential in pharmaceuticals, this compound might find use in developing new agrochemicals. The presence of fluorine can modify the compound's interaction with biological systems in plants or pests.
  • Chemical Reactions: this compound can undergo oxidation, reduction, and substitution reactions. It can be oxidized under specific conditions to form corresponding oxides. Reduction reactions can be performed to modify the functional groups present in the molecule. The difluoroacetic acid moiety can participate in substitution reactions, where the fluorine atoms are replaced by other substituents.

Related Compounds

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid is not well-documented. the presence of the pyrazole ring suggests potential interactions with biological targets, such as enzymes and receptors. The difluoroacetic acid moiety may enhance the compound’s binding affinity and stability, contributing to its biological activity .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its combination of a 1-methylpyrazole ring and a geminal difluoro group. Key comparisons with similar compounds include:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
Target Compound 1-methylpyrazole-3-yl, difluoroacetic acid C₇H₈F₂N₂O₂* 198.15* Not provided High electronegativity, potential metabolic stability
2-[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]acetic acid 1-(2,2-difluoroethyl)pyrazole-3-yl, acetic acid C₇H₈F₂N₂O₂ 198.15 1260659-37-7 Difluoroethyl chain introduces flexibility and lipophilicity
2-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]acetic acid 1-(2-fluoroethyl)pyrazole-3-yl, acetic acid C₇H₉FN₂O₂ 172.16 1429418-69-8 Monofluoroethyl group reduces steric hindrance compared to difluoro analogs
2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid 1,3-dimethylpyrazole-5-yl, acetic acid C₇H₁₀N₂O₂ 154.17 196717-12-1 Methyl groups enhance ring stability; no fluorine substitution
[5-(Difluoromethyl)-3-methyl-1H-pyrazol-1-yl]-acetic acid 5-difluoromethyl-3-methylpyrazole-1-yl, acetic acid C₈H₉F₂N₂O₂ 206.17 512809-86-8 Difluoromethyl group on pyrazole increases hydrophobicity
2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid 1-hydroxycyclohexyl, difluoroacetic acid C₈H₁₂F₂O₃ 194.18 206346-77-2 Bulky cyclohexyl group impacts solubility and bioavailability

*Estimated based on structural analogs.

Physicochemical Properties and Purity

  • Purity : While the target compound’s purity is unspecified, similar compounds like 2-((1-Methyl-1H-pyrazol-3-yl)oxy)acetic acid achieve ≥97% purity , and 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid is manufactured at ≥97% under ISO standards .
  • Molecular Weight: Fluorine substitutions increase molecular weight compared to non-fluorinated analogs (e.g., 154.17 for 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid vs. 198.15 for the target) .
  • Storage : Fluorinated pyrazole-acetic acids are typically stored as powders at room temperature .

Biological Activity

2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid (DFMPA) is a chemical compound characterized by its unique structure, which includes a difluoroacetic acid moiety and a pyrazole ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

  • Molecular Formula : C₆H₆F₂N₂O₂
  • Molecular Weight : 176.12 g/mol
  • IUPAC Name : 2,2-difluoro-2-(1-methylpyrazol-3-yl)acetic acid
  • CAS Number : 1701992-54-2

Synthesis

DFMPA can be synthesized through the reaction of 1-methyl-1H-pyrazole with difluoroacetic acid under controlled conditions. The process typically involves the use of hydrazine derivatives and acetylenic ketones, facilitating the formation of the pyrazole structure via condensation and cyclization reactions.

Biological Activity Overview

Research on DFMPA and similar pyrazole derivatives suggests a range of biological activities, including:

  • Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines. DFMPA's structural characteristics may enhance its interaction with biological targets involved in tumor growth and proliferation.
  • Anti-inflammatory Effects : Compounds containing pyrazole rings are often explored for their anti-inflammatory properties. DFMPA may exhibit such effects through modulation of inflammatory pathways.
  • Antimicrobial Properties : Similar compounds have demonstrated notable antimicrobial activity against bacteria and fungi, suggesting that DFMPA could also possess these properties.

The precise mechanism of action for DFMPA is not extensively documented; however, the presence of the pyrazole ring indicates potential interactions with specific enzymes and receptors. The difluoroacetic acid moiety may enhance binding affinity and stability within biological systems, contributing to its overall activity .

Comparative Analysis with Related Compounds

To better understand DFMPA's biological activity, a comparison with structurally similar compounds can be beneficial. Below is a summary table highlighting key features of DFMPA and related pyrazole derivatives:

Compound NameStructureBiological ActivityReferences
DFMPADFMPA StructureAntitumor, anti-inflammatory, antimicrobial
2,2-Difluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid4Similar activities expected due to structural similarity
Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinolineComplex structureInvestigated for antitumor properties

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

  • Antitumor Studies : Research on pyrazole compounds has shown efficacy against BRAF(V600E), EGFR, and other cancer-related targets. For instance, a study demonstrated that certain pyrazoles exhibited significant cytotoxicity in breast cancer cell lines when combined with doxorubicin, highlighting their potential as adjunct therapies .
  • Anti-inflammatory Research : Pyrazole derivatives have been investigated for their ability to inhibit pro-inflammatory cytokines. DFMPA may share similar pathways that warrant further exploration in inflammatory disease models .

Q & A

Q. What synthetic methodologies are effective for preparing 2,2-Difluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid, and how can reaction parameters be optimized?

Methodological Answer: A robust synthesis involves multi-step regioselective reactions. For example, trifluoroacetic acid-mediated deprotection of dimethyl acetal-protected intermediates (e.g., 3-(1,1-dimethoxyethyl)-5-trifluoromethyl-1H-pyrazole) generates aldehydes, which can be further functionalized to target compounds. Key parameters include:

  • Solvent selection : Dry ethanol or THF for stability of intermediates .
  • Temperature : Optimal yields achieved at 60–80°C for cyclization and deprotection steps .
  • Catalysts : Indium(0) or aluminum flakes for allylation reactions (e.g., forming pent-4-en-2-ols) .
    Data Insight : Yields range from 68% to 98% depending on substituents and reaction time .

Q. How is structural characterization of this compound performed using spectroscopic techniques?

Methodological Answer:

  • 1H/13C NMR : Peaks at δ 9.7 ppm (aldehyde proton) and δ 194.8 ppm (carbonyl carbon) confirm aldehyde formation. Pyrazole ring protons appear at δ 6.5–6.7 ppm, with trifluoromethyl (CF3) signals at ~121 ppm (q, J = 268–269 Hz) .
  • GC-MS : Molecular ion peaks (e.g., m/z 192 for the methyl-substituted derivative) and fragmentation patterns validate purity .
  • X-ray crystallography : Used to resolve stereochemical ambiguities in related pyrazole derivatives (e.g., bond angles and torsion angles) .

Advanced Research Questions

Q. What mechanistic pathways explain the regioselectivity of pyrazole ring functionalization in derivatives of this compound?

Methodological Answer: Regioselectivity is influenced by electronic and steric effects:

  • Electron-withdrawing groups (e.g., CF3) : Direct nucleophilic attack to the less hindered position (C-3 vs. C-5) via resonance stabilization .
  • Steric hindrance : Bulky substituents (e.g., tert-butyl) favor functionalization at C-3, as seen in NMR data (δ 1.6 ppm for tert-butyl protons) .
    Experimental Validation : Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .

Q. How can analytical contradictions (e.g., inconsistent NMR shifts or GC-MS fragmentation) be resolved during characterization?

Methodological Answer:

  • Dynamic NMR : Resolve tautomeric equilibria or conformational changes (e.g., keto-enol tautomerism in acetic acid derivatives) by variable-temperature studies.
  • High-resolution MS (HRMS) : Differentiate isobaric fragments (e.g., m/z 193.0583 vs. 193.0588 for C7H7F3N2O+) .
  • Heteronuclear correlation spectroscopy (HMBC/HSQC) : Assign ambiguous peaks by correlating 1H and 13C signals .

Q. What strategies are effective for improving the stability of this compound in aqueous or oxidative environments?

Methodological Answer:

  • Protection-deprotection : Use acetal groups (e.g., dimethoxyethyl) to shield reactive aldehydes during synthesis, followed by acidic deprotection .
  • pH control : Buffered solutions (pH 4–6) minimize hydrolysis of the acetic acid moiety.
  • Lyophilization : Stabilize the compound as a powder (storage at room temperature, desiccated) .

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